1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride
Description
1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is an organic compound featuring a phenyl ring substituted with fluorine atoms at the 2- and 3-positions, linked to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility for industrial and pharmaceutical applications. Key properties include:
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJXEVNICFRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-79-7 | |
| Record name | 1-(2,3-difluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often use automated processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions (OH-) or alkoxides (RO-).
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid under basic conditions.
Scientific Research Applications
Pharmaceutical Intermediates
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals . Its chemical structure facilitates the formation of various bioactive molecules, making it a valuable building block in drug development. The presence of fluorine atoms enhances the pharmacokinetic properties of the final products, potentially improving their efficacy and selectivity.
Neurotransmitter Interaction Studies
Research indicates that 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that compounds with similar structures can modulate these systems, which is crucial for developing treatments for neurological disorders such as depression and schizophrenia.
Synthesis of Related Compounds
The compound serves as a precursor for synthesizing related amines with varying biological activities. For example, its structural analogs have been shown to possess different pharmacological effects due to variations in substituent positions on the phenyl ring. This versatility allows researchers to explore a wide range of potential therapeutic agents.
Agrochemical Applications
Beyond pharmaceuticals, this compound is also explored in the field of agrochemicals. Its properties can be leveraged to develop herbicides or pesticides that are more effective and environmentally friendly due to the specific fluorine substitution pattern.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Neuropharmacology : A study published in a peer-reviewed journal highlighted its potential role in modulating serotonin receptors, suggesting it could lead to new antidepressants.
- Synthetic Methodologies : Research has demonstrated efficient synthetic routes for producing this compound, emphasizing its utility in organic synthesis.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2,3-Difluorophenyl)ethan-1-amine | Contains a difluorophenyl group | Different position of substituents affecting activity |
| (S)-1-(2,3-Difluorophenyl)ethanamine | Stereoisomer of the target compound | Potentially different biological activity due to chirality |
| (R)-1-(2,3-Difluorophenyl)ethanamine | Another stereoisomer | Similarity in structure but different enantiomeric properties |
| 1-(4-Fluorophenyl)ethan-1-amine | Substituted phenyl group | Variation in fluorine substitution impacting reactivity |
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 1-(2,3-difluorophenyl)ethan-1-amine hydrochloride differ in halogen substitution patterns, stereochemistry, or additional functional groups. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Structural and Physicochemical Properties
Biological Activity
1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its difluorophenyl group attached to an ethanamine structure. This compound, with the molecular formula C8H10ClF2N, is primarily encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in medicinal chemistry and organic synthesis. Its biological activity has garnered interest due to its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Synthesis and Properties
The synthesis of this compound can be achieved through various methods, including arylation techniques. The compound is noted for its stability and ease of handling as a hydrochloride salt. It has been reported to cause skin and eye irritation, necessitating appropriate safety precautions during handling.
Neurotransmitter Interaction
Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Although specific mechanisms are yet to be fully elucidated, compounds with structural similarities have shown significant effects on these pathways.
Pharmacological Applications
The compound's unique fluorine substitution pattern may confer distinct pharmacological properties compared to other amine derivatives. Its potential applications include:
- Antidepressant Activity : Due to its interaction with serotonin pathways.
- Neuroprotective Effects : Preliminary data indicate possible neuroprotective properties that warrant further investigation.
Study on Similar Compounds
A comparative analysis of compounds with similar structures revealed that variations in fluorination can significantly impact biological activity. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2,3-Difluorophenyl)ethan-1-amine | Contains a difluorophenyl group | Different position of substituents affecting activity |
| (S)-1-(2,3-Difluorophenyl)ethanamine | Stereoisomer of the target compound | Potentially different biological activity due to chirality |
| (R)-1-(2,3-Difluorophenyl)ethanamine | Another stereoisomer | Similarity in structure but different enantiomeric properties |
| 1-(4-Fluorophenyl)ethan-1-amine | Substituted phenyl group | Variation in fluorine substitution impacting reactivity |
This table highlights how structural modifications can lead to varied biological activities, emphasizing the importance of detailed structure-activity relationship (SAR) studies.
Research indicates that compounds resembling this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in neurotransmission.
- Receptor Modulation : Interaction with serotonin and dopamine receptors suggests potential for modulating mood and cognitive functions.
Q & A
Q. What are the recommended storage conditions for 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride to ensure stability?
The compound should be stored at -4°C for short-term use (1–2 weeks) and -20°C for long-term preservation (1–2 years) to prevent degradation. Proper sealing and inert atmosphere (e.g., nitrogen) are advised to avoid moisture absorption or oxidation .
Q. What safety precautions are necessary during experimental handling?
- Personal Protective Equipment (PPE): Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact or inhalation.
- Ventilation: Use fume hoods for reactions involving volatile byproducts.
- Waste Disposal: Segregate chemical waste and consult certified agencies for hazardous material disposal .
- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly used to prepare this compound?
A typical synthesis involves:
- Alkylation: Reacting 2,3-difluorobenzaldehyde with nitroethane to form a nitro intermediate.
- Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or use of reducing agents (e.g., LiAlH₄) to convert the nitro group to an amine.
- Salt Formation: Treating the free base with HCl to yield the hydrochloride salt .
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques:
- NMR (¹H/¹³C): To confirm substitution patterns on the aromatic ring and amine group.
- Mass Spectrometry (MS): Exact mass analysis (e.g., 207.0626 g/mol for C₉H₁₂ClF₂N) ensures molecular integrity .
- HPLC: Quantifies purity (>95% typically required for research use) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening: Test Pd/C, Raney Ni, or alternative catalysts for nitro reduction efficiency.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.
- Temperature Control: Lower reaction temperatures (0–5°C) during salt formation to minimize side products .
Q. How do stereochemical variations (e.g., enantiomers) impact biological activity?
- Chiral Resolution: Use chiral HPLC or enzymatic methods to separate (R)- and (S)-enantiomers.
- Activity Testing: Compare receptor binding affinities (e.g., in neurotransmitter assays) to identify active stereoisomers. For example, (R)-1-(2,3-difluorophenyl)propan-1-amine hydrochloride showed distinct pharmacological profiles in preliminary studies .
Q. What analytical challenges arise in detecting trace impurities?
- Impurity Profiling: Use LC-MS/MS to identify byproducts like dehalogenated derivatives or oxidation products.
- Quantitative Limits: Ensure detection thresholds <0.1% to meet regulatory standards for pharmaceutical intermediates .
Q. How can data contradictions in solubility or reactivity be resolved?
- Solubility Testing: Systematically test solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature.
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Q. What are the compound’s applications in medicinal chemistry research?
- Intermediate Use: Serves as a precursor for fluorinated analogs of neurotransmitters (e.g., dopamine receptor ligands).
- Patent Examples: Used in multi-step syntheses of pyrrolo-pyridazine derivatives with potential antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
